molecular formula C18H15N3O B2616185 (E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile CAS No. 1351453-69-4

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile

Cat. No. B2616185
M. Wt: 289.338
InChI Key: XYWUWOGWFDRIJE-NBVRZTHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile, also known as MBI-3253, is a small molecule that has been investigated for its potential therapeutic effects. It belongs to the class of compounds called imidazolium salts and has a molecular weight of 381.46 g/mol.

Scientific Research Applications

Synthesis and Catalytic Applications

This compound is related to N-heterocyclic carbenes (NHCs), which have been extensively studied for their utility in catalysis, particularly in olefin metathesis and C-N bond formation reactions. For example, NHCs have been utilized in the synthesis of ruthenium-based metathesis complexes, which are highly efficient in macrocyclizations and cross-metathesis due to their stability and activity (Bantreil & Nolan, 2011). Additionally, ruthenium(II) complexes incorporating NHC ligands have been developed for efficient C-N bond formation via a hydrogen-borrowing strategy, showcasing their potential in organic synthesis and pharmaceutical applications (Donthireddy et al., 2020).

Novel Compound Synthesis

The compound is structurally related to benzimidazole derivatives, which have been synthesized for various applications including corrosion inhibition and as potential therapeutic agents. For instance, benzimidazole-based Schiff base copper(II) complexes have been synthesized and studied for their DNA binding, cellular DNA lesion, and cytotoxicity properties, suggesting their potential use in anticancer therapy (Paul et al., 2015).

Materials Science and Corrosion Inhibition

Benzimidazole derivatives, which share a core structural motif with the compound of interest, have been investigated for their corrosion inhibition properties. These studies have revealed that such compounds can form protective layers on metal surfaces, thus preventing corrosion, which is crucial for extending the life of materials in harsh chemical environments (Ammal et al., 2018).

properties

IUPAC Name

(Z)-3-hydroxy-2-(1-methylbenzimidazol-2-yl)-4-phenylbut-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O/c1-21-16-10-6-5-9-15(16)20-18(21)14(12-19)17(22)11-13-7-3-2-4-8-13/h2-10,22H,11H2,1H3/b17-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULUCXNUHCDDACW-VKAVYKQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=C(CC3=CC=CC=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C(/CC3=CC=CC=C3)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-4-phenylbutanenitrile

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